molecular formula C23H26N2O3 B2450909 tert-Butyl (Z)-(3-(dibenzo[b,f]azocin-5(6H)-yl)-3-oxopropyl)carbamate CAS No. 2177269-91-7

tert-Butyl (Z)-(3-(dibenzo[b,f]azocin-5(6H)-yl)-3-oxopropyl)carbamate

Cat. No.: B2450909
CAS No.: 2177269-91-7
M. Wt: 378.472
InChI Key: ZYMSVSMDFTZSTO-SEYXRHQNSA-N
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Description

Tert-Butyl carbamate is used in palladium-catalyzed synthesis of N-Boc-protected anilines. It was used in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at C-3 position .


Synthesis Analysis

Carbamates can be synthesized by amination (carboxylation) or rearrangement . A series of new tert-butyl 2-(substituted benzamido)phenylcarbamate were synthesized by the condensation of tert-butyl 2-amino phenylcarbamate with various substituted carboxylic acid in the presence of EDCI and HOBt as coupling reagent .


Molecular Structure Analysis

The molecular weight of tert-Butyl carbamate is 117.1463 . The 3D structure may be viewed using Java or Javascript .


Chemical Reactions Analysis

Carbamates are useful protecting groups for amines. They can be installed and removed under relatively mild conditions . A copper-catalyzed cross-coupling reaction of amines with alkoxycarbonyl radicals generated from carbazates provides carbamates under mild conditions .


Physical and Chemical Properties Analysis

The molecular weight of tert-Butyl carbamate is 117.1463 . The 3D structure may be viewed using Java or Javascript .

Scientific Research Applications

Crystallography and Structural Analysis

tert-Butyl carbamate derivatives have been extensively studied for their crystallographic properties. The molecule's structure has been characterized using techniques like FT-NMR, FT-IR spectroscopy, and single-crystal X-ray diffraction, revealing intricate details about its crystalline structure, molecular conformation, and intermolecular interactions. These studies provide valuable insights into the compound's physical properties and potential applications in material science and engineering (Kant, Singh, & Agarwal, 2015).

Chemical Synthesis and Modification

The synthesis and modification of tert-butyl carbamate compounds have been subjects of research, focusing on their preparation through various chemical reactions. Research has been conducted to optimize reaction conditions and synthesize intermediates for target molecules, highlighting the compound's role in complex synthesis processes and its potential applications in developing new pharmaceuticals and industrial chemicals (Zhang et al., 2022).

Applications in Organic Synthesis

Research has also delved into the applications of tert-butyl carbamate compounds in organic synthesis, exploring their use in reactions like the Diels-Alder reaction. This demonstrates the compound's versatility and potential as a building block in organic chemistry, contributing to the synthesis of complex organic molecules with a wide range of applications in pharmaceuticals, materials science, and other fields (Padwa, Brodney, & Lynch, 2003).

Advanced Material Research

The tert-butyl carbamate compound has been studied in advanced material research, focusing on its synthesis and application in the development of novel materials with unique properties. This research is crucial for expanding the applications of tert-butyl carbamate compounds in various industries, including electronics, pharmaceuticals, and materials engineering (Tang et al., 2014).

Mechanism of Action

The tert-butyl cation will either be quenched by a suitable trapping agent, deprotonate to form isobutylene (gas), or polymerize to form isobutylene oligomers. The CO2 gas that forms during the reaction should be allowed to escape .

Safety and Hazards

Tert-Butyl carbamate may cause eye irritation. It may cause skin and respiratory tract irritation. The toxicological properties of this material have not been fully investigated .

Future Directions

Carbamates are essential for the synthesis of peptides. They can be installed and removed under relatively mild conditions. One of the most common carbamate protecting groups is the t-butyloxycarbonyl (Boc) protecting group .

Properties

IUPAC Name

tert-butyl N-[3-(6H-benzo[c][1]benzazocin-5-yl)-3-oxopropyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O3/c1-23(2,3)28-22(27)24-15-14-21(26)25-16-19-10-5-4-8-17(19)12-13-18-9-6-7-11-20(18)25/h4-13H,14-16H2,1-3H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYMSVSMDFTZSTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCC(=O)N1CC2=CC=CC=C2C=CC3=CC=CC=C31
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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